Anti-Inflammatory Biomarker Status: Superior Ex-Vivo PGE2 Inhibition Compared to Non-Biomarker Sesquiterpenes
In an ex-vivo human whole blood assay evaluating essential oils from 18 Myrtaceae species, humulene epoxide II was identified as one of only six compounds demonstrating a greater than 70% inhibition of prostaglandin E2 (PGE2) release [1]. This quantitative threshold (>70%) distinguishes it as a validated anti-inflammatory biomarker, while other sesquiterpenes present in the same oils, such as α-humulene (its parent hydrocarbon) and ledol, were not classified as such based on their activity [1].
| Evidence Dimension | Percentage inhibition of Prostaglandin E2 (PGE2) release |
|---|---|
| Target Compound Data | >70% inhibition of PGE2 release |
| Comparator Or Baseline | Non-biomarker sesquiterpenes in the same essential oils (e.g., α-humulene, ledol) |
| Quantified Difference | Classified as a biomarker vs. not classified |
| Conditions | Ex-vivo assay in human whole blood stimulated with lipopolysaccharide (LPS) |
Why This Matters
This validates humulene epoxide II as a key active principle responsible for anti-inflammatory effects in complex botanical extracts, justifying its selection as a reference standard for bioassay-guided fractionation and metabolomics studies targeting inflammation.
- [1] Maiolini, T. C. S., Nicácio, K. J., Rosa, W., Miranda, D. O., Santos, M. F. C., Bueno, P. C. P., ... & Soares, M. G. (2023). Potential anti-inflammatory biomarkers from Myrtaceae essential oils revealed by untargeted metabolomics. Natural Product Research, 1-8. View Source
